molecular formula C11H11Br2N3OS B7745072 N-allyl-N'-(3,5-dibromo-4-hydroxybenzylidene)carbamohydrazonothioic acid

N-allyl-N'-(3,5-dibromo-4-hydroxybenzylidene)carbamohydrazonothioic acid

Cat. No.: B7745072
M. Wt: 393.10 g/mol
InChI Key: ZONGLHLNLSZLHG-UUASQNMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-N’-(3,5-dibromo-4-hydroxybenzylidene)carbamohydrazonothioic acid is a synthetic organic compound characterized by its complex structure, which includes an allyl group, dibromo-substituted hydroxybenzylidene moiety, and a carbamohydrazonothioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-(3,5-dibromo-4-hydroxybenzylidene)carbamohydrazonothioic acid typically involves multiple steps:

    Formation of the Benzylidene Intermediate: The initial step involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with an appropriate hydrazine derivative to form the benzylidene intermediate.

    Introduction of the Allyl Group: The benzylidene intermediate is then reacted with allyl isothiocyanate under controlled conditions to introduce the allyl group and form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-(3,5-dibromo-4-hydroxybenzylidene)carbamohydrazonothioic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The double bonds in the benzylidene moiety can be reduced to form saturated derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of dibromoquinones.

    Reduction: Formation of saturated carbamohydrazonothioic acid derivatives.

    Substitution: Formation of substituted benzylidene derivatives with various functional groups.

Scientific Research Applications

N-allyl-N’-(3,5-dibromo-4-hydroxybenzylidene)carbamohydrazonothioic acid has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-allyl-N’-(3,5-dibromo-4-hydroxybenzylidene)carbamohydrazonothioic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, potentially inhibiting their activity or altering their function. The dibromo and hydroxy groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-N’-(3,5-dichloro-4-hydroxybenzylidene)carbamohydrazonothioic acid
  • N-allyl-N’-(3,5-difluoro-4-hydroxybenzylidene)carbamohydrazonothioic acid
  • N-allyl-N’-(3,5-dimethyl-4-hydroxybenzylidene)carbamohydrazonothioic acid

Uniqueness

N-allyl-N’-(3,5-dibromo-4-hydroxybenzylidene)carbamohydrazonothioic acid is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can enhance the compound’s ability to interact with biological targets and potentially increase its efficacy in various applications.

Properties

IUPAC Name

1-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2N3OS/c1-2-3-14-11(18)16-15-6-7-4-8(12)10(17)9(13)5-7/h2,4-6,17H,1,3H2,(H2,14,16,18)/b15-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONGLHLNLSZLHG-UUASQNMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=CC1=CC(=C(C(=C1)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C\C1=CC(=C(C(=C1)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.